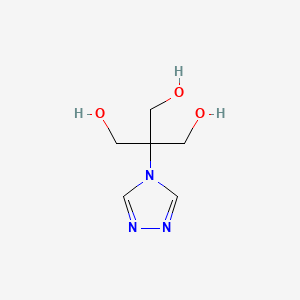
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol typically involves the formation of the triazole ring followed by the introduction of the hydroxymethyl and propane-1,3-diol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde or other suitable reagents.
Hydroxylation: Conversion of intermediate compounds to propane-1,3-diol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of triazole ring or other functional groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: In the production of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to various rings.
Propane-1,3-diol Derivatives: Compounds with propane-1,3-diol as a core structure.
Uniqueness
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is unique due to the combination of its triazole ring and hydroxymethyl-propane-1,3-diol structure, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C6H11N3O3 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-(1,2,4-triazol-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H11N3O3/c10-1-6(2-11,3-12)9-4-7-8-5-9/h4-5,10-12H,1-3H2 |
Clave InChI |
OQVIUYMDKZKZHV-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CN1C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


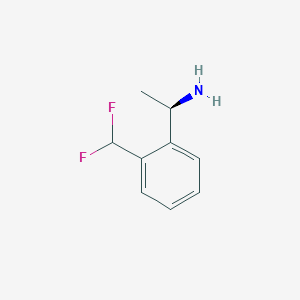
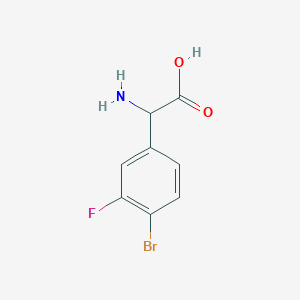
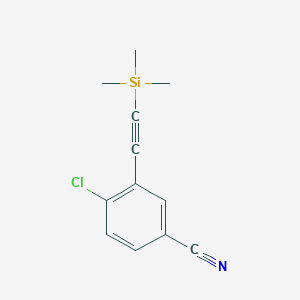
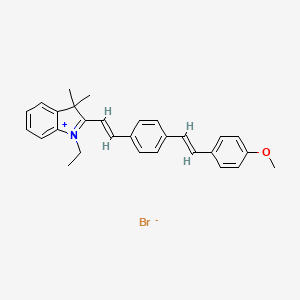
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
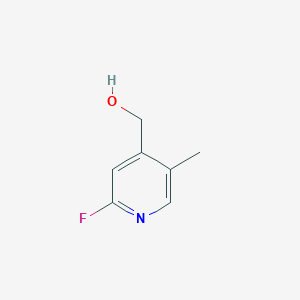
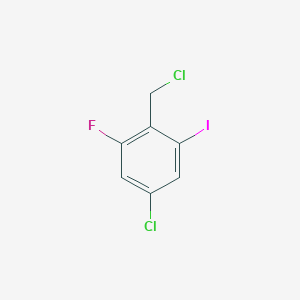
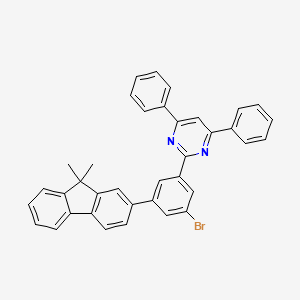
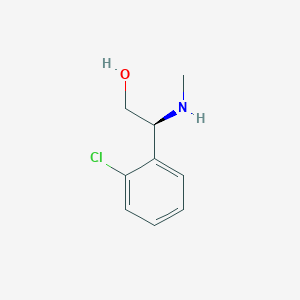
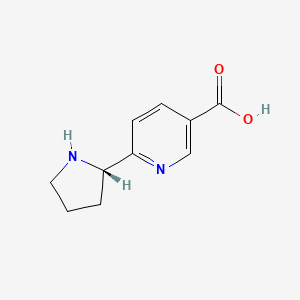
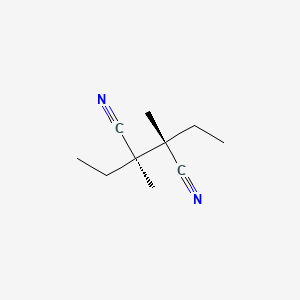
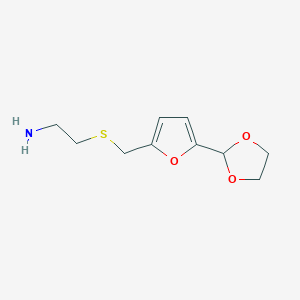
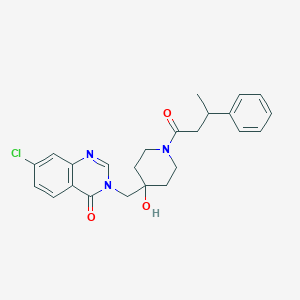
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
